1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-

Catalog No.
S14886649
CAS No.
106538-00-5
M.F
C13H10N6
M. Wt
250.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino...

CAS Number

106538-00-5

Product Name

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-

IUPAC Name

6-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

InChI

InChI=1S/C13H10N6/c1-8-11-13(17-12(15)10(7-14)16-11)19(18-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,17)

InChI Key

CVVLCRJYOSCQCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=C(N=C12)C#N)N)C3=CC=CC=C3

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound features a unique structure comprising a fused pyrazole and pyrazine ring, along with a carbonitrile group and specific substituents that contribute to its distinct chemical properties. The presence of the amino and methyl groups at specific positions on the pyrazole ring enhances its biological activity and potential applications in medicinal chemistry. Compounds in this class are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, introducing additional functional groups that may enhance its reactivity or biological activity.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which modifies the nitrile group into amines or alcohols, potentially altering the compound's pharmacological properties.
  • Substitution: Nucleophilic substitution reactions can occur where the amino group is replaced with other substituents through reactions with alkyl halides, allowing for the creation of diverse derivatives.

These reactions are typically carried out under controlled conditions using organic solvents and catalysts to achieve desired transformations efficiently.

The biological activity of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- has been explored in various studies. The compound exhibits significant potential as an inhibitor of specific enzymes and receptors involved in disease processes. Its mechanism of action often involves modulation of target proteins by binding to their active sites or influencing their conformational states, which can lead to therapeutic effects against conditions such as cancer and inflammation

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. A common method includes: